BenchChemオンラインストアへようこそ!

LK-614

Hepatocyte preservation Iron chelation Oxidative stress

LK-614 is the only membrane-permeable iron chelator proven to confer complete functional protection in 24h cold-stored vascular tissue, unlike impermeable deferoxamine. For Custodiol-N formulation or hepatocyte studies, its intracellular chelation prevents LDH release by 76% and lipid peroxidation by 94%. Select for precise control in transplant R&D.

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 82461-57-2
Cat. No. B1674911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLK-614
CAS82461-57-2
SynonymsLK-614;  LK 614;  LK614
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=C(C=C1)OC)OC)O
InChIInChI=1S/C10H13NO4/c1-11(13)10(12)7-4-5-8(14-2)9(6-7)15-3/h4-6,13H,1-3H3
InChIKeyCFAMAWCPWJCAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LK-614 (CAS 82461-57-2) for Organ Preservation Research: A Membrane-Permeable Iron Chelator with Quantitative Cold-Storage Protection Data


LK-614 (N-hydroxy-3,4-dimethoxy-N-methylbenzamide; CAS 82461-57-2) is a synthetic, membrane-permeable iron chelator belonging to the hydroxamic acid derivative class [1]. Designed to penetrate cell membranes and chelate the intracellular labile iron pool that becomes redox-active during cold ischemic storage—catalyzing hydroxyl radical formation via the Fenton reaction—LK-614 directly addresses the iron-dependent oxidative injury mechanism that limits organ preservation duration [2]. It is a defined molecular component of Custodiol-N (HTK-N), the next-generation histidine-tryptophan-ketoglutarate organ preservation solution currently evaluated in Phase III clinical trials across heart, kidney, liver, and pancreas transplantation [3].

Why LK-614 Cannot Be Replaced by Deferoxamine, DTPA, or Other Iron Chelators in Organ Preservation Research


Iron chelators in organ preservation are not functionally interchangeable because protective efficacy depends on three factors that vary dramatically across chelator classes: membrane permeability, access to the intracellular labile iron pool, and solution compatibility [1]. Hydrophilic chelators such as deferoxamine (MW 560.68, logP ~-2.2) and DTPA are largely excluded from cells and primarily chelate extracellular or slowly-exchangeable iron pools, leaving the intracellular redox-active iron pool—the primary source of cold-induced oxidative injury—unchelated [2]. Conversely, LK-614, as a small lipophilic hydroxamic acid derivative (MW 211.21, logP ~1.165), rapidly equilibrates across cell membranes and directly chelates the intracellular labile iron pool . This mechanistic difference translates into divergent preservation outcomes: in a 24-hour cold storage model of rat aorta, HTK solutions supplemented with LK-614 achieved complete endothelial protection, whereas deferoxamine-supplemented solutions did not significantly improve endothelial function [1]. Even among membrane-permeable chelators, differences in iron-binding stoichiometry, redox behavior of the iron-chelate complex, and cytotoxicity profiles mean that preservation performance cannot be predicted from iron-binding affinity alone [2].

LK-614 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Quantitative Hepatocyte Protection Against Histidine-Induced Injury: LK-614 vs. DTPA and 2,2′-Dipyridyl

In cultured rat hepatocytes exposed to 100 mM L-histidine, LK-614 at 1 mM reduced LDH release—a marker of cell death—from 63 ± 26% (histidine alone) to 15 ± 5%, and decreased lipid peroxidation marker TBARS from 13.2 ± 6.3 nmol/10⁶ cells to 0.8 ± 0.8 nmol/10⁶ cells [1]. Protection was comparable to that provided by the membrane-permeable chelator 2,2′-dipyridyl (1 mM) [1]. Critically, the membrane-impermeable iron chelator DTPA (100 μM) provided no protection whatsoever, confirming that intracellular iron chelation is required for anti-oxidative protection in this model [1]. This establishes LK-614 as functionally equivalent to 2,2′-dipyridyl in potency but with a distinct hydroxamic acid scaffold that permits co-formulation in complex organ preservation solutions.

Hepatocyte preservation Iron chelation Oxidative stress

Endothelial Function Preservation After 24-Hour Cold Storage: LK-614 vs. Deferoxamine

In isolated rat aortic rings subjected to 24-hour cold ischemic preservation, chloride-poor HTK solutions supplemented with the membrane-permeable chelator LK-614 resulted in significant improvement of impaired endothelium-dependent vasorelaxation, with complete endothelial protection achievable after 24 h cold storage [1]. In direct contrast, HTK solutions supplemented with deferoxamine—a hydrophilic, poorly membrane-permeable chelator—failed to significantly improve endothelial function under identical conditions [1]. Endothelium-independent vascular smooth muscle function was not affected in any group, confirming the specificity of the protective effect to the endothelium [1]. The study explicitly categorized deferoxamine as having "low" membrane permeability and LK-614 as having "high" membrane permeability, directly linking this physicochemical property to functional outcome [1].

Endothelial preservation Vascular function Cold ischemic storage

Dose-Sparing Synergy with Deferoxamine in Porcine Aortic Endothelium: LK-614 Enables 10-Fold Reduction in Deferoxamine Concentration

In porcine aortic segments subjected to prolonged cold storage followed by rewarming, the addition of a low concentration of LK-614 (20 µmol/L) combined with a 10-fold reduced concentration of deferoxamine (0.1 mmol/L) dramatically improved endothelial cell survival compared to high-dose deferoxamine alone (1 mmol/L) [1]. After 14 days cold storage + 3 h rewarming, HTK alone yielded 66 ± 7% propidium iodide-positive (dead) endothelial cells; addition of 1 mmol/L deferoxamine reduced this to 40 ± 10% [1]. When the combination of 0.1 mmol/L deferoxamine + 20 µmol/L LK-614 was used in an optimized base solution, endothelial cell death after 21 days cold storage + 3 h rewarming was only 10 ± 1%—a near-complete preservation of endothelial viability [1]. This represents a 10-fold reduction in deferoxamine requirement while simultaneously extending the preservation window from 14 to 21 days and improving cell survival from 60% to 90% [1].

Vascular graft preservation Endothelial viability Iron chelator synergy

Custodiol-N (LK-614-Containing) vs. Custodiol in Clinically Relevant Canine Cardiopulmonary Bypass: Coronary Blood Flow and Myocardial ATP

In a canine cardiopulmonary bypass model with 60 minutes of hypothermic cardiac arrest, Custodiol-N (containing LK-614, deferoxamine, L-arginine, and N-α-acetyl-L-histidine) was directly compared to standard Custodiol (n=6 per group) [1]. Custodiol-N significantly improved coronary blood flow (58 ± 7 vs. 26 ± 3 mL/min, a 123% increase), increased myocardial ATP content (12.8 ± 1.0 vs. 9.5 ± 1.5 µmol/g dry weight, a 35% increase), elevated plasma nitrite—a marker of nitric oxide bioavailability—(1.1 ± 0.3 vs. 0.5 ± 0.2 ng/mL, a 120% increase), and reduced plasma myeloperoxidase—a marker of neutrophil activation—(3.4 ± 0.4 vs. 4.3 ± 2.2 ng/mL) [1]. All differences were statistically significant. The study concluded that Custodiol-N "improved myocardial and endothelial function after cardiopulmonary bypass with hypothermic cardiac arrest" [1].

Cardioplegia Myocardial protection Ischemia-reperfusion injury

Isolated Rat Liver Perfusion: LK-614-Containing Modified HTK Reduces LDH Leakage and Preserves Bile Secretion vs. Standard HTK

In an isolated perfused rat liver model with 24 h cold storage at 4°C followed by 60 min reperfusion, livers preserved in modified HTK solution containing LK-614 showed significantly lower LDH leakage and significantly higher bile secretion compared to livers preserved in traditional HTK solution (both p < 0.05) [1]. Hepatic microcirculation, evaluated by trypan blue distribution, was also preserved best in the LK-614-containing solution group [1]. Histomorphological examination by a blinded pathologist confirmed improved tissue preservation with LK-614 [1]. Notably, the modified HTK solution without LK-614 showed intermediate results—not significantly different from either the LK-614 group or the traditional HTK group—indicating that LK-614 is the key differentiating component driving the statistically significant improvement [1].

Liver preservation Isolated organ perfusion Transplantation medicine

LK-614 Application Scenarios in Organ Preservation, Ischemia-Reperfusion, and Iron-Dependent Oxidative Stress Research


Organ Transplantation Preservation Solution Development and Optimization

LK-614 is the defining iron-chelating component of Custodiol-N (HTK-N), which has demonstrated superior coronary blood flow (+123%) and myocardial ATP preservation (+35%) vs. standard Custodiol in a canine CPB model [1] and has entered Phase III clinical trials for heart, kidney, liver, and pancreas transplantation [2]. Researchers developing or benchmarking organ preservation solutions should select LK-614 as the intracellular iron chelator of choice when the formulation goal is to neutralize the redox-active labile iron pool that drives cold-induced oxidative injury—a mechanism that hydrophilic chelators such as deferoxamine alone cannot adequately address, as shown by the endothelial dysfunction studies in rat aorta [3].

Vascular Graft and Blood Vessel Cold Storage Research

For studies involving extended hypothermic storage of vascular grafts, the combination of LK-614 (20 µmol/L) with low-dose deferoxamine (0.1 mmol/L) has been quantitatively shown to maintain 90 ± 1% endothelial cell viability after 21 days of cold storage plus rewarming, compared to only 60% viability with high-dose deferoxamine alone (1 mmol/L) after 14 days [1]. This dose-sparing synergy is directly relevant for research groups optimizing vascular preservation solutions for bypass grafting or reconstructive surgery, where endothelial integrity is the primary determinant of long-term graft patency [1].

Hepatocyte and Liver Tissue Preservation for Cell Therapy and Bioartificial Liver Support

LK-614 at 1 mM quantitatively protects cultured hepatocytes from histidine-induced oxidative injury, reducing LDH release by ~76% and lipid peroxidation by ~94% [1]. In isolated perfused rat livers, LK-614-containing modified HTK solution significantly reduces hepatocellular enzyme leakage and preserves bile secretory function after 24 h cold storage (p < 0.05 vs. standard HTK) [2]. For laboratories isolating and storing human hepatocytes for cell transplantation or bioartificial liver devices, LK-614-supplemented solutions have been shown to keep LDH release below 20% after 2 weeks of cold storage—a substantial improvement over the >80% cell death observed in standard preservation media [3].

Iron-Dependent Oxidative Stress and Fenton Chemistry Mechanistic Studies

LK-614 is a structurally defined, small-molecule (MW 211.21) hydroxamic acid iron chelator with confirmed membrane permeability, making it a precise chemical tool for dissecting the contribution of intracellular vs. extracellular chelatable iron to oxidative injury pathways [1]. Its demonstrated inability to protect cells when membrane permeability is not required—as shown by the lack of protective effect in models where deferoxamine alone suffices—combined with its confirmed intracellular site of action (validated by DTPA negative control experiments [1]), makes it suitable for experiments requiring selective targeting of the intracellular labile iron pool without the pleiotropic effects associated with larger, multi-dentate chelators [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LK-614

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.